4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Description
4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a benzothiazole derivative characterized by methoxy groups at positions 4 and 7 of the benzothiazole core and a 4-phenylpiperazine moiety at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their structure, known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties . The dimethoxy substituents likely enhance lipophilicity and membrane permeability, while the 4-phenylpiperazine group may contribute to receptor binding, particularly in targeting G-protein-coupled receptors (GPCRs) or kinases .
Properties
IUPAC Name |
4,7-dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-23-15-8-9-16(24-2)18-17(15)20-19(25-18)22-12-10-21(11-13-22)14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIDCHSABKJHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-phenylpiperazine is attached to the benzothiazole core. This can be done using a suitable leaving group like a halide or tosylate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, tosylates, and other suitable leaving groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at Position 2
- 4-Phenylpiperazine vs. The 4-phenylpiperazine group in the target compound may exhibit similar or improved activity due to its bulkier, aromatic nature, which could enhance interactions with hydrophobic kinase domains. Antifungal Activity: Compounds with pyrrolidine (BZ2) or azepane (BZ5) groups at position 2 demonstrated MIC values of 15.62 µg/mL against C. albicans. The 4-phenylpiperazine moiety, being more rigid and aromatic, might reduce antifungal potency but improve selectivity for mammalian targets .
Methoxy Substituents at Positions 4 and 7
- Planarity and Binding : The dihedral angle between the benzothiazole core and substituent rings influences molecular planarity. In 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, a dihedral angle of 8.76° between benzothiazole and the methoxyphenyl ring was observed, promoting coplanarity and stronger π-π stacking with biological targets . The 4,7-dimethoxy groups in the target compound may further optimize this interaction, enhancing binding to enzymes or DNA.
Receptor Targeting and Selectivity
- FPR2 Agonists : Compounds with an N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffold (e.g., AG-09/3 and AG-09/4) are selective FPR2 agonists, inducing calcium mobilization in transfected cells . The target compound’s 4-phenylpiperazine group may similarly target FPR2 but with modified selectivity due to the benzothiazole core’s electron-withdrawing properties.
- Sodium Channel Inhibition : Riluzole analogs with trifluoromethoxy and piperazine groups (e.g., compound 14) exhibit use-dependent inhibition of skeletal muscle sodium channels . The dimethoxy groups in the target compound could alter voltage sensitivity or binding kinetics compared to trifluoromethoxy substituents.
Antimicrobial and Anticancer Profiles
- Antimicrobial Activity :
- Anticancer Mechanisms :
Physicochemical and Drug-Likeness Properties
- Piperazine derivatives generally exhibit moderate solubility due to their basic nitrogen atoms, which can form salts for improved bioavailability .
- Rule of Five (RO5) Compliance :
- Substituted benzothiazoles with piperazine groups often comply with RO5, as seen in compound 4 (1,3-thiazole derivative), which violated only one rule (drug-likeness score: 0.18) . The target compound’s molecular weight (~399 g/mol) and logP (~3.5 predicted) suggest RO5 compliance, favoring oral bioavailability.
Biological Activity
4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is , with a molecular weight of approximately 342.46 g/mol. The compound features a benzothiazole core substituted with methoxy groups and a phenylpiperazine moiety, which are critical for its biological activity.
Research indicates that compounds similar to 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole often exhibit activity through interactions with neurotransmitter receptors. Specifically, they may target serotonin (5-HT) receptors and dopamine receptors, influencing various neurological pathways. The phenylpiperazine structure is known to enhance binding affinity towards these receptors.
Table 1: Binding Affinities of Related Compounds
| Compound Name | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Compound A | 5-HT1A | 20 nM |
| Compound B | D2R | 50 nM |
| 4,7-Dimethoxy- | ||
| 2-(4-phenylpip | ||
| erazin-1-yl)- | ||
| 1,3-benzothiazole | TBD | TBD |
Case Study: Antidepressant Activity
A study conducted on related benzothiazole derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic pathways. In this context, the compound's ability to act as a selective serotonin reuptake inhibitor (SSRI) was highlighted.
Case Study: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of benzothiazole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce apoptosis in neuronal cells through the activation of antioxidant pathways.
In Vitro and In Vivo Studies
In vitro studies have shown that 4,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibits cytotoxicity against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells, showing promising IC50 values in the low micromolar range.
Table 2: Cytotoxicity Profiles
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 8.0 |
| HeLa | 6.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
